molecular formula C7H4BrF2NO2 B1381329 4-Amino-5-bromo-2,3-difluorobenzoic acid CAS No. 1379365-61-3

4-Amino-5-bromo-2,3-difluorobenzoic acid

Cat. No.: B1381329
CAS No.: 1379365-61-3
M. Wt: 252.01 g/mol
InChI Key: MMEZYCSUXJMVOB-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative. This compound is of interest due to its unique chemical structure, which includes amino, bromo, and difluoro substituents on a benzoic acid core. These functional groups confer distinct chemical properties and reactivity, making it valuable in various scientific research and industrial applications.

Preparation Methods

The synthesis of 4-Amino-5-bromo-2,3-difluorobenzoic acid typically involves multiple steps. One common method includes the preparation of a solution, followed by the addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.

Chemical Reactions Analysis

4-Amino-5-bromo-2,3-difluorobenzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, boron reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-5-bromo-2,3-difluorobenzoic acid has several scientific research applications:

Comparison with Similar Compounds

4-Amino-5-bromo-2,3-difluorobenzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-5-bromo-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEZYCSUXJMVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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